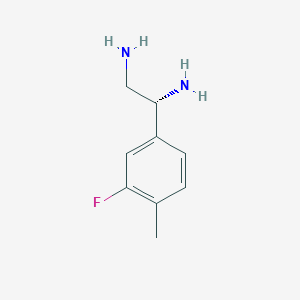
(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine: is a chiral organic compound with potential applications in various fields such as medicinal chemistry and material science. The presence of both amine groups and a fluorine atom in its structure makes it an interesting candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating neurological disorders due to its amine groups.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. The presence of the fluorine atom can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine: can be compared with other chiral diamines such as (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine and (1R)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine.
Uniqueness
Fluorine Atom: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Chiral Center: The chiral center in the compound makes it suitable for applications in asymmetric synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
1213955-04-4 |
|---|---|
Molekularformel |
C9H13FN2 |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
(1R)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
AZWZWUKMKCZLQC-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H](CN)N)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


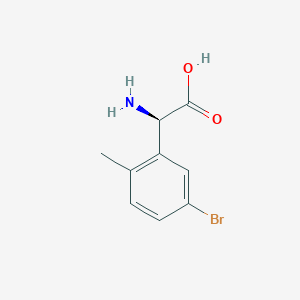
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)

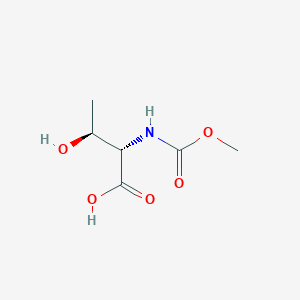
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)
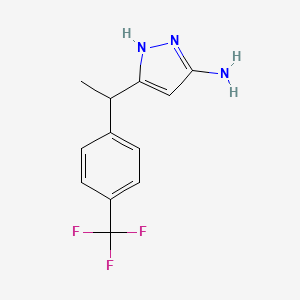
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
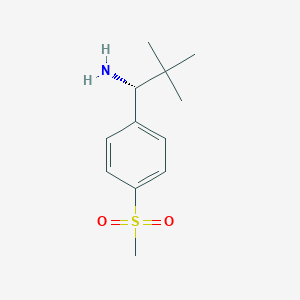



![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)

